

# Pharmacokinetics and pharmacodynamics of Senaparib hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of **Senaparib Hydrochloride** 

# For Researchers, Scientists, and Drug Development Professionals

Introduction

Senaparib hydrochloride (also known as IMP4297 and JS109) is a potent, orally active, and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes 1 and 2.[1][2] Developed by IMPACT Therapeutics, it has demonstrated significant anti-tumor activity in preclinical and clinical studies, particularly in cancers with defects in DNA repair mechanisms.[3][4] On January 16, 2025, Senaparib received market approval from China's National Medical Products Administration (NMPA) as a first-line maintenance therapy for advanced ovarian cancer.[3][5] This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Senaparib hydrochloride, summarizing key data and experimental protocols for drug development professionals.

# **Pharmacodynamics: Mechanism of Action**

Senaparib's primary mechanism of action is the inhibition of PARP-1 and PARP-2, enzymes crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[6] In cancer cells with compromised homologous recombination repair (HRR)







pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs.[6] During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs).[6] The inability of HRR-deficient cells to repair these DSBs results in genomic instability and, ultimately, cell death—a concept known as synthetic lethality.[1][7]

Preclinical studies have shown that Senaparib is a potent PARP-1 and PARP-2 inhibitor, estimated to be approximately 20 times more potent than olaparib in vivo.[4][8] It also demonstrates a higher potency for inducing PARP-1 trapping on DNA compared to olaparib, which further contributes to its cytotoxic effects.[4]





Click to download full resolution via product page

**Caption:** Mechanism of action of Senaparib via synthetic lethality.



# **Pharmacokinetics**

The pharmacokinetic profile of Senaparib has been evaluated in several Phase I clinical trials in healthy volunteers and patients with advanced solid tumors.

# **Absorption**

Senaparib is an orally administered drug.[2] A study in healthy Chinese subjects found that food has a modest but not clinically meaningful effect on its absorption.[9] A high-fat meal delayed the time to maximum concentration (Tmax) by approximately 3 hours and reduced the maximum plasma concentration (Cmax) by about 24%.[9] However, the total drug exposure, as measured by the area under the plasma concentration-time curve (AUC), increased by approximately 24-28%.[9] These findings suggest that Senaparib can be taken with or without food.[9][10]

In a Phase I study involving Chinese patients with advanced solid tumors, Senaparib exposure increased proportionally with doses from 2 mg to 80 mg.[11] However, absorption appeared to become saturated at doses between 80 mg and 120 mg.[11][12]

#### **Distribution**

Specific details on the volume of distribution and protein binding of Senaparib are not extensively published in the provided search results. As a small molecule inhibitor, it is expected to distribute into tissues.

#### Metabolism

Senaparib is a substrate of the cytochrome P450 3A4 (CYP3A4) enzyme.[13] Coadministration with strong inhibitors or inducers of CYP3A4 can significantly alter Senaparib's plasma concentrations.[13]

#### **Excretion**

The accumulation of Senaparib after repeated once-daily (QD) administration is minimal, with an accumulation ratio ranging from 1.1 to 1.5.[11] The half-life of Senaparib allows for once-daily dosing.[14]

# **Drug-Drug Interactions**



A drug-drug interaction study in healthy male volunteers demonstrated the significant impact of CYP3A4 modulators on Senaparib's pharmacokinetics.[13]

- Strong CYP3A4 Inhibitor (Itraconazole): Co-administration with itraconazole (200 mg) increased Senaparib's Cmax by approximately 79% and its AUC by about 2.8-fold.[13]
- Strong CYP3A4 Inducer (Rifampicin): Co-administration with rifampicin (600 mg) decreased Senaparib's Cmax by approximately 59% and its AUC by about 83%.[13]

Given these interactions, concomitant use of Senaparib with strong CYP3A4 inhibitors or inducers should be avoided.[13]

**Pharmacokinetic Data Summary** 

| Parameter                               | Value                    | Condition                                | Study Population                                |
|-----------------------------------------|--------------------------|------------------------------------------|-------------------------------------------------|
| Tmax (Time to Max. Concentration)       | Delayed by ~3 hours      | With high-fat meal                       | Healthy Chinese Subjects[9]                     |
| Cmax (Max. Concentration)               | Decreased by ~24%        | With high-fat meal                       | Healthy Chinese Subjects[9]                     |
| AUC (Total Exposure)                    | Increased by ~24-<br>28% | With high-fat meal                       | Healthy Chinese Subjects[9]                     |
| Accumulation Ratio (Repeated QD Dosing) | 1.1 - 1.5                | Doses from 2-120 mg                      | Chinese Patients with Advanced Solid Tumors[11] |
| Cmax Change with                        | Increased by ~79%        | Co-administered with 200 mg Itraconazole | Healthy Male Volunteers[13]                     |
| AUC Change with Itraconazole            | Increased by ~2.8-fold   | Co-administered with 200 mg Itraconazole | Healthy Male Volunteers[13]                     |
| Cmax Change with Rifampicin             | Decreased by ~59%        | Co-administered with 600 mg Rifampicin   | Healthy Male<br>Volunteers[13]                  |
| AUC Change with Rifampicin              | Decreased by ~83%        | Co-administered with 600 mg Rifampicin   | Healthy Male<br>Volunteers[13]                  |



# **Clinical Efficacy and Safety**

The clinical development of Senaparib has primarily focused on its use as a maintenance therapy in advanced ovarian cancer. The pivotal Phase III FLAMES trial has provided robust evidence of its efficacy and safety.[15]

#### **FLAMES Phase III Trial**

The FLAMES study was a randomized, double-blind, placebo-controlled trial that evaluated Senaparib as a first-line maintenance therapy for patients with newly diagnosed advanced ovarian cancer who had responded to platinum-based chemotherapy.[16] Patients were randomized 2:1 to receive either 100 mg of Senaparib or a placebo orally once daily.[16] The primary endpoint was progression-free survival (PFS).[15]

#### Efficacy Results:

At a median follow-up of 22 months, Senaparib demonstrated a statistically significant improvement in PFS compared to placebo, reducing the risk of disease progression or death by 57%.[5] This benefit was observed across all patient subgroups, irrespective of their BRCA mutation or homologous recombination deficiency (HRD) status.[15][16]

| Patient<br>Subgroup    | Median PFS<br>(Senaparib) | Median PFS<br>(Placebo) | Hazard Ratio<br>(HR) | p-value      |
|------------------------|---------------------------|-------------------------|----------------------|--------------|
| Overall<br>Population  | Not Reached               | 13.6 months             | 0.43                 | < 0.0001[17] |
| BRCA-mutant<br>(BRCAm) | Not Reached               | 15.6 months             | 0.43                 | 0.0026[17]   |
| BRCA-negative          | Not Reached               | 12.9 months             | 0.43                 | < 0.0001[5]  |

#### Safety and Tolerability:

Senaparib was generally well-tolerated in the FLAMES trial.[17] The most common treatmentemergent adverse events (TEAEs) were hematological.



| Adverse Event Profile                | Senaparib (n=271) | Placebo (n=133) |
|--------------------------------------|-------------------|-----------------|
| Grade ≥3 TEAEs                       | 66%[16]           | 20.3%[5]        |
| Dose Reduction due to AEs            | 63.3%             | 6.0%[5]         |
| Permanent Discontinuation due to AEs | 4.4%              | N/A[3]          |

The most common senaparib-related adverse events reported in a Phase I study were anemia (80.9%), decreased white blood cell count (43.9%), decreased platelet count (28.1%), and asthenia (26.3%).[11] Importantly, Senaparib has shown a more favorable non-hematological safety profile compared to other PARP inhibitors.[5][17]

# Experimental Protocols Phase I Dose-Escalation and Expansion Study (NCT03508011)

This first-in-human study in China evaluated the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of Senaparib in patients with advanced solid tumors.[11]

- Study Design: An open-label, dose-escalation and dose-expansion study.[11] The dose-escalation phase utilized a modified 3+3 design, with Senaparib doses ranging from 2 mg to 120 mg once daily, plus a 50 mg twice-daily cohort.[11][12]
- Patient Population: Adults with advanced solid tumors who had failed at least one prior line of systemic therapy.[11]
- Methodology: In the dose-escalation phase, patients received a single dose of Senaparib, followed by a 7-day washout period, and then continuous daily dosing in 21-day cycles.[12] Dose-limiting toxicities (DLTs) were assessed to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).[11] The RP2D was identified as 100 mg once daily.[11]
- Endpoints: The primary objectives were to assess safety and tolerability and to determine the MTD and/or RP2D.[11] Secondary objectives included characterizing the pharmacokinetic profile and evaluating preliminary antitumor activity.[11]





Click to download full resolution via product page

**Caption:** Workflow for the Phase I dose-escalation and expansion study.



# Phase III FLAMES Study (NCT04169997)

This pivotal trial established Senaparib as a first-line maintenance therapy for advanced ovarian cancer.[16]

- Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase III trial.[18]
- Patient Population: 404 female patients with newly diagnosed, FIGO stage III-IV, high-grade serous or endometrioid ovarian, fallopian tube, or primary peritoneal cancer who had achieved a complete or partial response to first-line platinum-based chemotherapy.[5][16]
- Methodology: Patients were randomized in a 2:1 ratio to receive either 100 mg of Senaparib
  orally once daily or a matching placebo for up to two years.[16]
- Endpoints: The primary endpoint was progression-free survival (PFS) as assessed by a blinded independent central review (BICR) according to RECIST v1.1 criteria.[17]





Click to download full resolution via product page

**Caption:** Workflow for the Phase III FLAMES clinical trial.

# Conclusion

**Senaparib hydrochloride** is a potent, next-generation PARP1/2 inhibitor with a well-characterized mechanism of action rooted in the principle of synthetic lethality.[3] Its pharmacokinetic profile supports convenient once-daily oral dosing, though caution is advised with concomitant use of strong CYP3A4 modulators.[11][13] The pivotal FLAMES trial has



firmly established its clinical efficacy and favorable safety profile as a first-line maintenance treatment for patients with advanced ovarian cancer, regardless of BRCA or HRD status.[5][15] These characteristics position Senaparib as a promising and valuable addition to the therapeutic arsenal in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Senaparib: A Next-Generation PARP1/2 Inhibitor Approved in China [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
- 6. What is Senaparib used for? [synapse.patsnap.com]
- 7. The Discovery of a Potent PARP1 Inhibitor Senaparib PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Food on the Pharmacokinetics of Senaparib (IMP4297) in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Safety, Tolerability, and Pharmacokinetics of Senaparib, a Novel PARP1/2 Inhibitor, in Chinese Patients With Advanced Solid Tumors: A Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Effect of a strong CYP3A4 inhibitor and inducer on the pharmacokinetics of senaparib (IMP4297) in healthy volunteers: A drug-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]



- 15. The Phase 3 clinical trial data of Senaparib has been published in prestigious international journal Nature Medicine, positioning it as a promising first-line maintenance treatment option for the all-comer population in advanced ovarian cancer [impacttherapeutics.com]
- 16. Senaparib as first-line maintenance therapy in advanced ovarian cancer: a randomized phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. IMPACT Therapeutics Presented Pivotal Phase 3 Clinical Data for Senaparib as First-line Maintenance Therapy in Advanced Ovarian Cancer Patients at ESMO Congress 2023 as a Proffered Late-Breaking Paper Presentation [impacttherapeutics.com]
- 18. Senaparib Approved by NMPA for 1L Maintenance Therapy in Ovarian Cancer [impacttherapeutics.com]
- To cite this document: BenchChem. [Pharmacokinetics and pharmacodynamics of Senaparib hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585557#pharmacokinetics-andpharmacodynamics-of-senaparib-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com